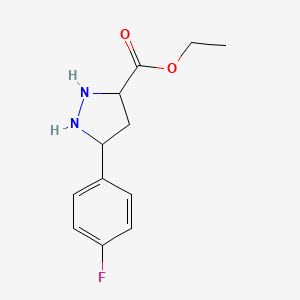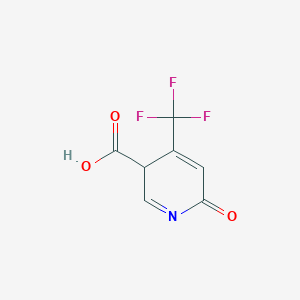
Ebov-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebov-IN-4 is a benzothiazepine derivative that has been identified as a potent inhibitor of the Ebola virus (EBOV). This compound has shown significant efficacy in inhibiting the entry of the Ebola virus into host cells, making it a promising candidate for antiviral therapy . The Ebola virus is a highly virulent pathogen that causes severe hemorrhagic fever in humans, with a high mortality rate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-4 involves several steps, starting with the preparation of the benzothiazepine core. The key steps include:
Formation of the Benzothiazepine Core: This involves the cyclization of a substituted aniline with a thioamide under acidic conditions to form the benzothiazepine ring.
Functionalization: The benzothiazepine core is then functionalized with various substituents to enhance its antiviral activity. This typically involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ebov-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazepine ring, potentially altering its antiviral properties.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce various substituents onto the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazepines with different functional groups, which can be further tested for their antiviral activity .
科学研究应用
Ebov-IN-4 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzothiazepines.
Biology: The compound is used to investigate the mechanisms of viral entry and replication in host cells.
Medicine: this compound is being explored as a potential therapeutic agent for treating Ebola virus infections.
Industry: The compound’s antiviral properties make it a candidate for the development of antiviral coatings and materials
作用机制
Ebov-IN-4 exerts its antiviral effects by inhibiting the entry of the Ebola virus into host cells. The compound binds to the viral glycoprotein, destabilizing its prefusion conformation and preventing the virus from attaching to the host cell receptor, Niemann–Pick intracellular cholesterol transporter-1 (NPC-1). This inhibition blocks the release of the viral genome into the host cell cytoplasm, thereby preventing viral replication .
相似化合物的比较
Ebov-IN-4 is unique among Ebola virus inhibitors due to its benzothiazepine structure. Similar compounds include:
Kobe2602: Another small molecule that targets the VP30-NP interface.
17-DMAG: A compound that has shown efficacy in inhibiting Ebola virus replication in vivo.
Compared to these compounds, this compound has shown higher efficacy in inhibiting viral entry, making it a promising candidate for further development .
属性
分子式 |
C12H12N2O2S2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-amine |
InChI |
InChI=1S/C12H12N2O2S2/c1-14-9-5-3-2-4-8(9)11(13)12-10(6-7-17-12)18(14,15)16/h2-7,11H,13H2,1H3 |
InChI 键 |
JPLFHIQKWBDFPG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12363288.png)
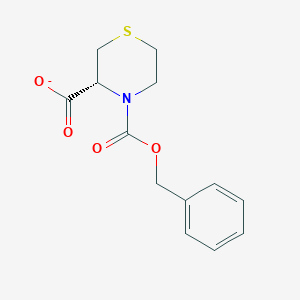
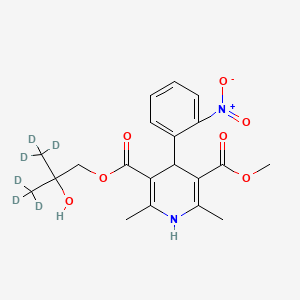

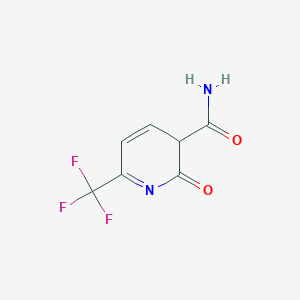
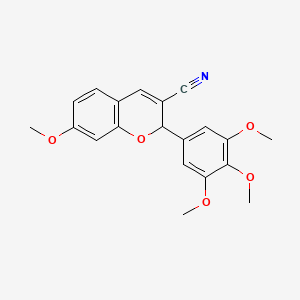
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
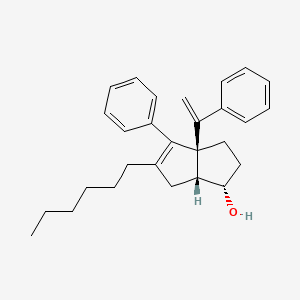
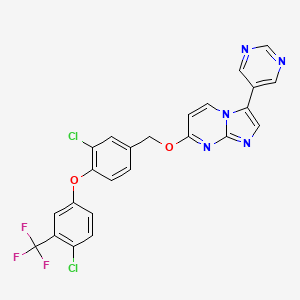
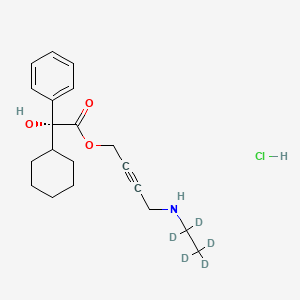

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)
